molecular formula C18H25N3O6S B2635884 N-cyclopropyl-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide CAS No. 872986-39-5

N-cyclopropyl-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide

Cat. No.: B2635884
CAS No.: 872986-39-5
M. Wt: 411.47
InChI Key: XLXGTELFAXJKLN-UHFFFAOYSA-N
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Description

“N’-cyclopropyl-N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide” is a complex organic compound. It contains a cyclopropyl group, a methoxy group, a methylphenyl group, a sulfonyl group, an oxazinan ring, and an oxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring . The cyclopropyl group would add some strain to the molecule, while the sulfonyl group could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl group and the oxazinan ring . The sulfonyl group is a good leaving group, so it could potentially be displaced in a nucleophilic substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonyl group could make it more polar, while the cyclopropyl group could increase its hydrophobicity .

Scientific Research Applications

Antagonists of Peptidoleukotrienes

N'-Cyclopropyl-N-[[3-(4-Methoxy-3-Methylphenyl)Sulfonyl-1,3-Oxazinan-2-Yl]Methyl]Oxamide is related to compounds that have been identified as potent and selective antagonists of peptidoleukotrienes. Research conducted by Jacobs et al. (1993) examined substituted indole-5-carboxamides and indole-6-carboxamides and their potential in treating asthma and related conditions. These compounds, including ones with structural similarities to N'-Cyclopropyl-N-[[3-(4-Methoxy-3-Methylphenyl)Sulfonyl-1,3-Oxazinan-2-Yl]Methyl]Oxamide, have shown promise due to their affinity for leukotriene receptors and their bioavailability (Jacobs et al., 1993).

Pummerer Rearrangement

Studies by Bhupathy and Cohen (1987) involved the Pummerer rearrangement of cyclopropyl(methoxy)phenylsulfonium salts, leading to compounds like 1-Methoxy-1-(phenylthio)cyclopropanes. This research is significant in understanding the chemical reactions and transformations that compounds similar to N'-Cyclopropyl-N-[[3-(4-Methoxy-3-Methylphenyl)Sulfonyl-1,3-Oxazinan-2-Yl]Methyl]Oxamide can undergo (Bhupathy & Cohen, 1987).

Synthesis and Cyclization Studies

The work of Rutkauskas, Kantminienė, and Beresnevieius (2008) explored the synthesis and cyclization of N-{2-[(2-Carboxyethyl)sulfanylphenyl]}-β-alanines. This research contributes to the understanding of the synthesis processes and cyclization reactions that are relevant to compounds like N'-Cyclopropyl-N-[[3-(4-Methoxy-3-Methylphenyl)Sulfonyl-1,3-Oxazinan-2-Yl]Methyl]Oxamide, providing insights into potential synthetic pathways and the stability of such compounds (Rutkauskas et al., 2008).

Future Directions

The study of new and complex organic compounds like this one is a key part of advancing our understanding of chemistry and developing new drugs and materials. Future research could focus on synthesizing this compound, studying its properties, and exploring its potential uses .

Properties

IUPAC Name

N'-cyclopropyl-N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O6S/c1-12-10-14(6-7-15(12)26-2)28(24,25)21-8-3-9-27-16(21)11-19-17(22)18(23)20-13-4-5-13/h6-7,10,13,16H,3-5,8-9,11H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXGTELFAXJKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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